molecular formula Cu B1218646 Copper, isotope of mass 64 CAS No. 13981-25-4

Copper, isotope of mass 64

货号: B1218646
CAS 编号: 13981-25-4
分子量: 63.929764 g/mol
InChI 键: RYGMFSIKBFXOCR-IGMARMGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

铜-64 是一种铜的放射性同位素,半衰期约为 12.7 小时。它同时发射正电子和β粒子,使其在诊断和治疗应用中都很有用。 铜-64 由于其独特的衰变特性,在正电子发射断层扫描 (PET) 成像和分子放射治疗中特别有价值 .

准备方法

铜-64 可以使用多种方法制备,主要涉及核反应。最常见的方法包括:

化学反应分析

铜-64 经历各种化学反应,包括:

    氧化: 铜-64 可以被氧化形成铜(II) 离子。例如,在硫酸存在下,铜-64 反应生成硫酸铜(II) 和氢气[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]

    还原: 铜-64 可以被更强的还原剂(如锌)还原,形成铜金属和锌离子[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]

    取代: 铜-64 可以与卤素发生取代反应,形成卤化铜。例如,与氯气反应,它形成氯化铜(II)[ Cu + Cl_2 \rightarrow CuCl_2 ]

科学研究应用

Oncologic Imaging

Copper-64 is primarily utilized in oncologic imaging due to its efficacy in PET scans. The isotope's ability to form complexes with biomolecules allows for targeted imaging of tumors. Notable applications include:

  • Copper-64-labeled peptides : These are used for tumor receptor targeting, enhancing the specificity of imaging techniques .
  • Copper-64-labeled monoclonal antibodies : These agents target specific tumor antigens, providing detailed images of cancerous growths .
  • Nanoparticles : Copper-64 can be conjugated to nanoparticles for enhanced tumor targeting and imaging capabilities .

Theranostic Applications

The dual capability of Copper-64 for both diagnosis and therapy has led to its classification as a theranostic agent. This approach allows clinicians to tailor treatment based on specific imaging results. Key areas of research include:

  • Targeted radiotherapy : Utilizing the beta emissions from 64Cu^{64}\text{Cu} for localized treatment of tumors while simultaneously providing diagnostic imaging .
  • Clinical trials : Ongoing studies are evaluating the effectiveness of 64Cu^{64}\text{Cu}-ATSM (a hypoxia imaging agent) in various cancers, with promising results leading to FDA approval for investigational use .

Biological Potential

Research has demonstrated that Copper-64 complexes exhibit a range of biological activities, including:

  • Anticancer properties : Studies have shown that certain copper complexes can induce cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells .
  • Antimicrobial effects : Copper complexes have been explored for their potential as antimicrobial agents, showcasing their versatility in medical applications .
  • Enzyme inhibition : Some copper-based compounds have been identified as effective enzyme inhibitors, contributing to their therapeutic potential .

Production Techniques

The production of Copper-64 is critical for its application in medical settings. Traditional methods involve cyclotron production; however, innovative techniques such as laser-driven proton accelerators are being researched to enhance production efficiency and reduce costs . These advancements could lead to more accessible radiopharmaceuticals for clinical use.

Case Studies

  • Clinical Application of 64Cu^{64}\text{Cu}-ATSM :
    • A multicenter trial was initiated to validate the utility of 64Cu^{64}\text{Cu}-ATSM in detecting hypoxic tumors. Initial results indicated a high correlation between imaging findings and tumor response to therapy, suggesting improved patient outcomes through personalized treatment approaches .
  • Targeted Therapy in Prostate Cancer :
    • Research involving 64Cu^{64}\text{Cu}-labeled agents demonstrated significant tumor uptake in prostate cancer models, leading to effective therapeutic outcomes while minimizing damage to surrounding healthy tissues .

作用机制

铜-64 主要通过其放射性衰变发挥作用。在 PET 成像中,铜-64 发射的正电子与体内的电子相互作用,产生被 PET 扫描仪检测到的伽马射线。 这使得对生物过程进行高分辨率成像成为可能 .

在放射治疗中,铜-64 发射的β粒子会破坏癌细胞的 DNA,导致细胞死亡。 铜-64 对癌细胞的具体靶向是通过将其连接到与这些细胞表面过度表达的受体结合的分子来实现的 .

相似化合物的比较

铜-64 通常与其他用于医学成像和治疗的放射性同位素进行比较,例如:

    氟-18: 氟-18 是一种用于 PET 成像的另一种正电子发射同位素。

    镓-68: 镓-68 用于 PET 成像,其应用与铜-64 相似。

    铜-67: 铜-67 是一种用于放射治疗的β和γ发射同位素。

铜-64 独特地结合了正电子和β发射,再加上其合适的半衰期,使其成为诊断和治疗应用中用途广泛且有价值的同位素。

生物活性

Copper-64 (64Cu^{64}\text{Cu}) is a cyclotron-produced radionuclide with significant applications in medical imaging and targeted therapy, particularly in oncology. Its unique decay properties and biological interactions make it a valuable tool in both diagnostics and therapeutics, often referred to as a theranostic agent. This article explores the biological activity of 64Cu^{64}\text{Cu}, its mechanisms of action, and its clinical implications.

Copper-64 has a half-life of approximately 12.7 hours, decaying through positron emission (17.5%17.5\%), beta emission (39%39\%), and electron capture (43.5%43.5\%). This decay profile allows for effective positron emission tomography (PET) imaging while also delivering therapeutic radiation to target tissues .

The isotopic form 64CuCl2^{64}\text{CuCl}_2 is particularly notable for its stability and ability to form complexes with various biomolecules, enhancing its uptake in cancerous tissues . The biological half-life varies depending on the specific compound and the biological environment, which can influence the distribution and clearance rates from the body.

Cellular Uptake

The uptake of 64Cu^{64}\text{Cu} into cells primarily occurs via the copper transporter 1 (CTR1), which facilitates its entry into both normal and malignant cells. Once inside, 64Cu^{64}\text{Cu} can localize in various organelles, including mitochondria and the nucleus, where it can interact with DNA . Notably, tumor cells exhibit a distinct behavior; 64Cu^{64}\text{Cu} tends to accumulate in their nuclei more than in normal cells, which may enhance its therapeutic effects while minimizing toxicity to healthy tissues .

Therapeutic Effects

The radiotherapeutic potential of 64Cu^{64}\text{Cu} arises from its ability to induce DNA damage in cancer cells through localized radiation exposure. Studies have demonstrated that 64CuCl2^{64}\text{CuCl}_2 can effectively target malignant tissues, leading to cell death while sparing adjacent healthy cells . This selective targeting is particularly beneficial in treating cancers such as prostate cancer, where 64Cu^{64}\text{Cu} has shown promising results in preclinical models .

Imaging

The primary clinical application of 64Cu^{64}\text{Cu} is in PET imaging. Its favorable decay characteristics allow for high-resolution imaging of tumors. For instance, studies have indicated that 64Cu^{64}\text{Cu} can be utilized to monitor tumor progression and response to therapy by tracking changes in uptake over time .

Radiotherapy

In addition to imaging, 64Cu^{64}\text{Cu} is being investigated as a radiotherapeutic agent. Its ability to deliver targeted radiation makes it suitable for use in conjunction with other therapies or as a standalone treatment for certain types of cancer. Clinical trials are ongoing to assess its efficacy and safety in various cancer types .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 64Cu^{64}\text{Cu} in different contexts:

  • Prostate Cancer : A study demonstrated that prostate cancer cell lines showed varying uptake levels of 64CuCl2^{64}\text{CuCl}_2, with hormone-sensitive lines exhibiting higher uptake compared to castration-resistant lines .
  • Breast Cancer : In vivo studies using xenograft models have shown that antibodies labeled with 64CuCl2^{64}\text{CuCl}_2 successfully targeted EphB4 expression in breast cancer, indicating potential for personalized therapy approaches .
  • Biodistribution Studies : Research has shown that after administration, 64Cu^{64}\text{Cu} exhibits rapid clearance from the bloodstream with significant accumulation in the liver, which is crucial for understanding dosimetry and optimizing therapeutic protocols .

Data Tables

PropertyValue
Half-life12.7 hours
Positron emission17.5%
Beta emission39%
Electron capture43.5%
Maximum beta energy0.66 MeV
Clinical ApplicationDescription
PET ImagingHigh-resolution imaging of tumors
Targeted RadiotherapyLocalized radiation delivery to malignant cells

属性

CAS 编号

13981-25-4

分子式

Cu

分子量

63.929764 g/mol

IUPAC 名称

copper-64

InChI

InChI=1S/Cu/i1+0

InChI 键

RYGMFSIKBFXOCR-IGMARMGPSA-N

SMILES

[Cu]

手性 SMILES

[64Cu]

规范 SMILES

[Cu]

同义词

64Cu radioisotope
Copper-64
Cu-64 radioisotope

产品来源

United States

Synthesis routes and methods I

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Name
pyridine-2,3-dicarboxylic acid

Synthesis routes and methods II

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Name
copper di(2-ethylhexanoate)

Synthesis routes and methods III

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
copper formate citric acid
Name
copper

Synthesis routes and methods IV

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
1,3,5-triaminobenzene
Name
ammonia
Name
3,5-diaminochlorobenzene
Name
copper

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。